molecular formula C25H21FN4O4S B11177087 1-(4-fluorophenyl)-N-(3-methoxyphenyl)-6-oxo-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide

1-(4-fluorophenyl)-N-(3-methoxyphenyl)-6-oxo-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide

Cat. No.: B11177087
M. Wt: 492.5 g/mol
InChI Key: HQNTVYPQNLVIIZ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(3-methoxyphenyl)-6-oxo-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a thioxohexahydropyrimidine core.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(3-methoxyphenyl)-6-oxo-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core hexahydropyrimidine structure, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The final step involves the addition of the phenylcarbonyl group to complete the compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-(3-methoxyphenyl)-6-oxo-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrimidine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-N-(3-methoxyphenyl)-6-oxo-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(3-methoxyphenyl)-6-oxo-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-(3-methoxyphenyl)-6-oxo-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C25H21FN4O4S

Molecular Weight

492.5 g/mol

IUPAC Name

3-benzamido-1-(4-fluorophenyl)-N-(3-methoxyphenyl)-6-oxo-2-sulfanylidene-1,3-diazinane-4-carboxamide

InChI

InChI=1S/C25H21FN4O4S/c1-34-20-9-5-8-18(14-20)27-24(33)21-15-22(31)29(19-12-10-17(26)11-13-19)25(35)30(21)28-23(32)16-6-3-2-4-7-16/h2-14,21H,15H2,1H3,(H,27,33)(H,28,32)

InChI Key

HQNTVYPQNLVIIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=S)N2NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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